2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl-
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Overview
Description
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- is a derivative of 2-azetidinone, a four-membered lactam ring structure. This compound is part of the β-lactam family, which is known for its significant role in medicinal chemistry, particularly in the development of antibiotics such as penicillins and cephalosporins . The unique structure of 2-azetidinone derivatives allows for a wide range of biological activities and synthetic applications .
Preparation Methods
The synthesis of 2-azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- can be achieved through various methods. One common approach involves the cycloaddition of Schiff bases with ketenes . This method typically requires the generation of a ketene intermediate, which then reacts with an imine to form the β-lactam ring . The reaction conditions often include the use of solvents like toluene and catalysts such as triethylamine . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the disruption of cell wall synthesis, ultimately causing bacterial cell lysis and death . The compound may also induce oxidative stress in certain cancer cells, leading to apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- can be compared with other β-lactam compounds such as:
Penicillins: These antibiotics also contain a β-lactam ring but differ in their side chains and spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.
The uniqueness of 2-Azetidinone, 1-(diphenylacetyl)-3,3,4-triphenyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
64187-60-6 |
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Molecular Formula |
C35H27NO2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-(2,2-diphenylacetyl)-3,3,4-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO2/c37-33(31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-32(28-20-10-3-11-21-28)35(34(36)38,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31-32H |
InChI Key |
XOQUEFXUSONRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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